Usp5-IN-1 is classified as a small molecule inhibitor designed to selectively inhibit the enzymatic activity of ubiquitin-specific protease 5. The compound has been synthesized and characterized in various studies aimed at understanding its interaction with the target enzyme and its biological implications.
The synthesis of Usp5-IN-1 typically involves several organic chemistry techniques, including:
The synthesis pathway generally starts with commercially available precursors that undergo a series of reactions, including coupling and functional group transformations. The final product is purified using high-performance liquid chromatography (HPLC) to ensure that it meets the required standards for biological testing.
Usp5-IN-1 has a complex molecular structure characterized by multiple functional groups that contribute to its binding affinity for ubiquitin-specific protease 5. The specific configuration allows for optimal interaction with the enzyme's active site.
The molecular formula, molecular weight, and key structural features are typically detailed in chemical databases. For instance, the three-dimensional structure can be elucidated through X-ray crystallography or computational modeling, revealing critical binding interactions within the enzyme's active site.
Usp5-IN-1 primarily functions through competitive inhibition, whereby it binds to the active site of ubiquitin-specific protease 5, preventing substrate interaction. The compound's ability to inhibit deubiquitination processes leads to altered protein stability and function within cellular environments.
The kinetics of Usp5-IN-1 can be studied using enzyme assays that measure the rate of substrate turnover in the presence and absence of the inhibitor. These assays help determine key parameters such as the half-maximal inhibitory concentration (IC50) and binding affinity (K_d).
The mechanism by which Usp5-IN-1 exerts its effects involves direct interaction with ubiquitin-specific protease 5, disrupting its ability to cleave ubiquitin from substrates. This inhibition leads to an accumulation of polyubiquitinated proteins, which can trigger cellular stress responses or apoptosis in cancer cells.
Studies have shown that Usp5-IN-1 effectively inhibits deubiquitination at various linkage types, particularly favoring K48-linked polyubiquitin chains. The binding affinity and selectivity for different ubiquitin linkages are critical for understanding its therapeutic potential.
Usp5-IN-1 is typically a solid at room temperature, with specific melting and boiling points determined during characterization studies. Its solubility profile is crucial for formulation in biological assays.
The chemical stability of Usp5-IN-1 under physiological conditions is assessed through degradation studies. Understanding its reactivity with biological components helps predict its behavior in cellular environments.
Usp5-IN-1 has significant applications in biomedical research, particularly in studies focused on cancer biology. By inhibiting ubiquitin-specific protease 5, researchers can explore new avenues for cancer treatment by manipulating protein degradation pathways. Additionally, this compound serves as a valuable tool for investigating the role of deubiquitination in various cellular processes, including signal transduction and stress responses.
Ubiquitin-Specific Protease 5 (USP5), also termed Isopeptidase T, is a cysteine-dependent deubiquitinating enzyme within the ubiquitin-specific protease family. It specifically cleaves unanchored polyubiquitin chains—ubiquitin molecules not conjugated to substrate proteins—to maintain cellular monoubiquitin homeostasis. This function distinguishes USP5 from other deubiquitinases that primarily target substrate-anchored polyubiquitin chains. Dysregulation of USP5 activity is increasingly implicated in pathological processes, particularly oncogenesis, driving interest in its pharmacological inhibition. The development of USP5 inhibitors, such as USP5-IN-1, represents a targeted strategy to disrupt USP5-mediated stabilization of oncoproteins and cellular pathways contributing to malignancy [1] [5] [8].
USP5 comprises five domains that orchestrate its deubiquitinating activity. The catalytic domain employs a canonical cysteine-histidine-asparagine triad common to ubiquitin-specific proteases, enabling nucleophilic cleavage of isopeptide bonds in ubiquitin chains. Two ubiquitin-associated domains (UBDs) flank the catalytic core: a zinc finger ubiquitin-binding domain (ZnF-UBD) at the N-terminus and a ubiquitin-interacting motif (UIM) at the C-terminus. The ZnF-UBD is critical for recognizing the free C-terminus of unanchored polyubiquitin, while the UIM facilitates substrate positioning. Structural analyses reveal that the ZnF-UBD harbors a unique hydrophobic pocket that binds the C-terminal Gly-Gly motif of ubiquitin, conferring specificity for unanchored chains. This domain architecture enables USP5 to processively disassemble polyubiquitin chains from the proximal end, recycling ubiquitin monomers for reuse [4] [5] [8].
Table 1: Structural Domains of Ubiquitin-Specific Protease 5
Domain | Location | Function | Binding Specificity |
---|---|---|---|
Zinc Finger UBD (ZnF-UBD) | N-terminal | Recognizes free C-terminus of unanchored polyubiquitin | Hydrophobic pocket for Gly-Gly motif |
Catalytic Domain | Central | Cleaves isopeptide bonds via Cys-His-Asn triad | Ubiquitin C-terminus |
Ubiquitin-Interacting Motif (UIM) | C-terminal | Positions substrate for catalysis; enhances processivity | Ubiquitin hydrophobic patch (Ile44) |
Ubiquitin-Specific Protease 5 is indispensable for cellular proteostasis through two primary mechanisms. First, it hydrolyzes unanchored polyubiquitin chains—byproducts of failed proteasomal degradation or ubiquitin-editing enzymes—into monomeric ubiquitin. This prevents unanchored chains from competitively inhibiting proteasomal substrate recognition while replenishing the free ubiquitin pool. Second, USP5 directly deubiquitinates select substrate proteins, modulating their stability and activity. Key physiological roles include:
Table 2: Physiological Roles of Ubiquitin-Specific Protease 5
Cellular Process | Substrate/Target | Functional Outcome |
---|---|---|
Ubiquitin Recycling | Unanchored polyubiquitin | Maintains free ubiquitin pool; prevents proteasomal inhibition |
DNA Repair | Ku70/Ku80 complex | Promotes double-strand break repair via NHEJ pathway |
Stress Response | c-Jun, HSF1 | Activates heat shock and antioxidant gene transcription |
Protein Aggregation Clearance | Polyubiquitinated aggregates | Reduces proteotoxicity |
Ubiquitin-Specific Protease 5 is dysregulated in over 20 cancer types, where it often exhibits oncogenic properties by stabilizing key tumor-promoting proteins. Its overexpression correlates with advanced disease stage, chemotherapy resistance, and poor prognosis in pan-cancer analyses [6]. Mechanistic insights include:
Table 3: Ubiquitin-Specific Protease 5 in Human Cancers
Cancer Type | Molecular Target | Oncogenic Mechanism | Clinical Association |
---|---|---|---|
Hepatocellular Carcinoma | Slug, p53 | Induces EMT; suppresses apoptosis | Poor differentiation; drug resistance |
Multiple Myeloma | c-Maf, STAT2 | Stabilizes oncogenic transcription factors; enhances glycolysis | Tumor progression; immunosuppression |
Non-Small Cell Lung Cancer | Cyclin D1, PD-L1 | Drives cell cycle progression; immune evasion | Reduced T-cell infiltration |
Cholangiocarcinoma | β-catenin | Activates Wnt signaling; promotes migration | Metastasis; shortened survival |
The compelling role of Ubiquitin-Specific Protease 5 in stabilizing oncoproteins and activating cancer-associated pathways establishes it as a high-value therapeutic target. Pharmacological inhibition offers four key advantages:
USP5-IN-1 exemplifies a first-generation inhibitor with high selectivity for the ZnF-UBD domain (binding affinity KD = 2.8 μM). Structural modifications of this compound have yielded derivatives (e.g., compounds 1a and 1h) with improved cell permeability and efficacy in cholangiocarcinoma models, validating USP5 inhibition as a promising therapeutic strategy [4] [7].
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